

In Vitro Antiviral Potency of Isopropyl Tenofovir Against HIV-1: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl Tenofovir*

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Abstract

This technical guide provides an in-depth overview of the in vitro antiviral potency of Tenofovir Disoproxil Fumarate (TDF), a key prodrug of Tenofovir, against the Human Immunodeficiency Virus Type 1 (HIV-1). While the term "**Isopropyl Tenofovir**" is not a standard nomenclature, it is often used in reference to TDF due to the presence of isopropyl groups in its chemical structure. TDF, an acyclic nucleoside phosphonate, is a cornerstone of antiretroviral therapy. This document consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that blocks the replication of HIV.[1] However, its clinical utility in its parent form is limited by poor oral bioavailability. To overcome this, prodrugs such as Tenofovir Disoproxil Fumarate (TDF) were developed. TDF is an ester prodrug that is efficiently absorbed and intracellularly hydrolyzed to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir Diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and a chain terminator upon incorporation into the nascent viral DNA.[4] This guide focuses on the in vitro data that forms the basis of our understanding of TDF's potent anti-HIV-1 activity.

In Vitro Antiviral Activity and Cytotoxicity

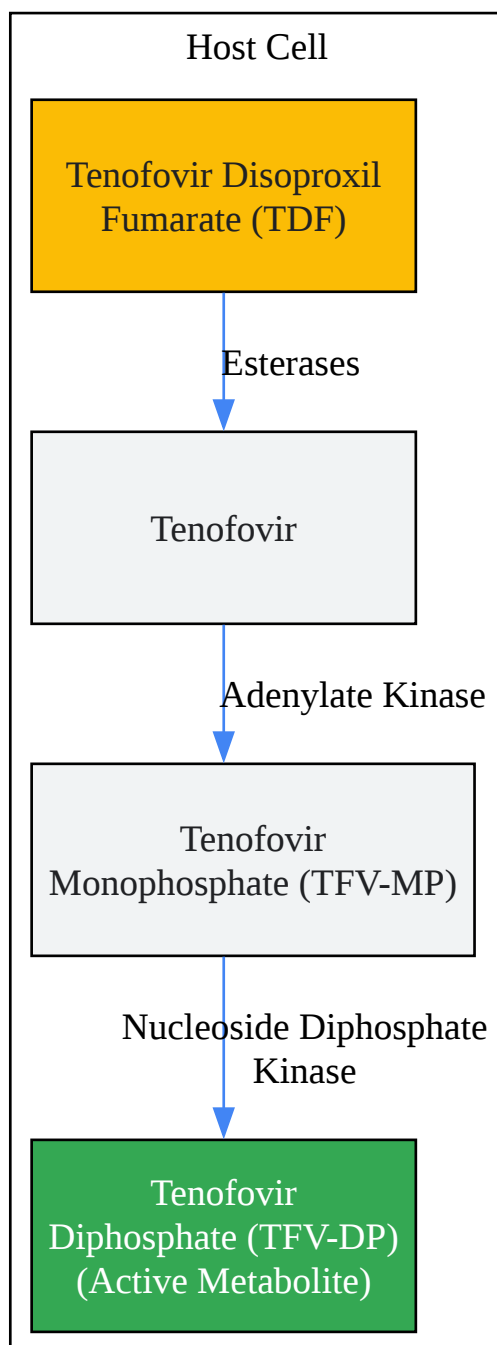
The in vitro efficacy of Tenofovir and its prodrugs is typically assessed by determining the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Compound	Cell Line	HIV-1 Strain	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference(s)
Tenofovir	MT-4 cells	HIV-1(IIIB)	1.15 μg/mL	>200	>174	[5]
Tenofovir	Human H9 cells	HIV-1 clade F	0.04	-	-	[5]
Tenofovir	C3H/3T3 cells	Murine Sarcoma Virus	0.23	-	-	[5]
Tenofovir Disoproxil Fumarate (TDF)	-	HIV-1	0.04 - 8.5	-	-	[6]
Tenofovir	HepG2 cells	-	-	398	-	
Tenofovir	Skeletal muscle cells	-	-	870	-	
Tenofovir	Erythroid progenitor cells	-	-	>200	-	

Mechanism of Action

The antiviral activity of Tenofovir is a multi-step process that begins with the cellular uptake of its prodrug, TDF.

Cellular Uptake and Conversion

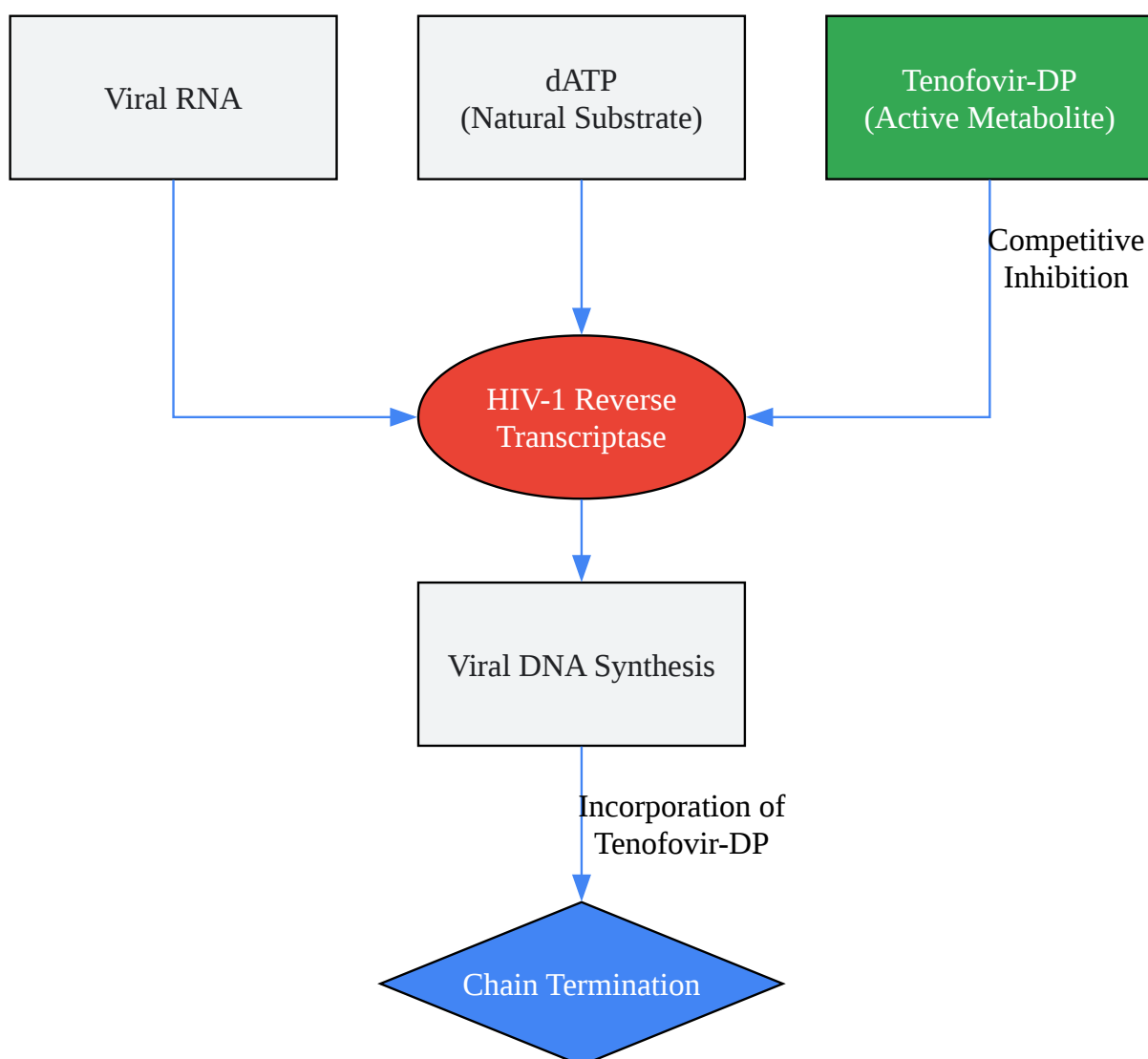


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Caption: Cellular uptake and metabolic activation of TDF.

Inhibition of HIV-1 Reverse Transcriptase

Once converted to its active diphosphate form, TFV-DP targets the HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle.



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Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Tenofovir-DP.

Experimental Protocols

The following are generalized methodologies for the in vitro evaluation of TDF's anti-HIV-1 activity. Specific details may vary between studies.

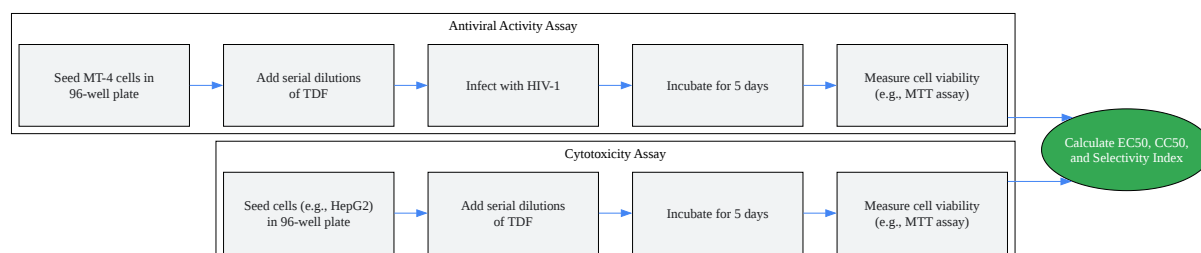
Antiviral Activity Assay (MT-4 Cells)

- **Cell Culture:** MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- **Virus Stock:** A laboratory-adapted strain of HIV-1, such as HIV-1(IIIB), is propagated in MT-4 cells, and the virus titer is determined.
- **Assay Procedure:**
 - MT-4 cells are seeded in 96-well plates.
 - Serial dilutions of TDF are added to the wells.
 - A standardized amount of HIV-1 is added to the wells.
 - The plates are incubated at 37°C in a 5% CO₂ incubator for 5 days.
- **Endpoint Measurement:** The extent of viral replication is determined by measuring the viability of the cells using a colorimetric assay, such as the MTT assay. The reduction in the cytopathic effect of the virus is used to calculate the EC₅₀ value.

Cytotoxicity Assay

- **Cell Culture:** A variety of human cell lines (e.g., HepG2, primary human blood mononuclear cells - PBMCs) are cultured in their respective appropriate media.
- **Assay Procedure:**
 - Cells are seeded in 96-well plates.
 - Serial dilutions of TDF are added to the wells.
 - The plates are incubated for a period corresponding to the antiviral assay (e.g., 5 days).

- **Endpoint Measurement:** Cell viability is measured using methods like the MTT assay, which quantifies mitochondrial metabolic activity, or by direct cell counting. The CC50 value is calculated from the dose-response curve.



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Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

The in vitro data for Tenofovir Disoproxil Fumarate unequivocally demonstrates its high potency and selectivity against HIV-1. The favorable in vitro profile, characterized by low nanomolar to micromolar EC50 values and a high selectivity index, has been a critical factor in its successful clinical development and widespread use in the management of HIV-1 infection. The detailed experimental protocols and the understanding of its mechanism of action provide a solid foundation for further research and development of novel antiretroviral agents.

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References

- 1. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphoramidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. di methyl carbonate suppliers USA [americanchemicalsuppliers.com]
- 4. Tenofovir isoproxil monoester | 211364-69-1 | IT46734 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
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